molecular formula C10H6BrNO3 B6597799 5-bromo-3-formyl-1H-indole-2-carboxylic acid CAS No. 1082193-05-2

5-bromo-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B6597799
CAS No.: 1082193-05-2
M. Wt: 268.06 g/mol
InChI Key: DIMABAGHZDTXQF-UHFFFAOYSA-N
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Description

5-bromo-3-formyl-1H-indole-2-carboxylic acid: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-formylindole followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-bromo-3-formyl-1H-indole-2-carboxylic acid can undergo oxidation to form a carboxylic acid group.

    Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the formyl group yields 5-bromo-1H-indole-2,3-dicarboxylic acid.
  • Reduction of the formyl group yields 5-bromo-3-hydroxymethyl-1H-indole-2-carboxylic acid.
  • Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-bromo-3-formyl-1H-indole-2-carboxylic acid is used as an intermediate in the synthesis of more complex indole derivatives

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been explored as candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties for use in different applications.

Comparison with Similar Compounds

    5-bromoindole-2-carboxylic acid: Lacks the formyl group at the 3-position.

    3-formylindole-2-carboxylic acid: Lacks the bromine atom at the 5-position.

    5-bromo-3-methyl-1H-indole-2-carboxylic acid: Has a methyl group instead of a formyl group at the 3-position.

Uniqueness: 5-bromo-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-3-formyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMABAGHZDTXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082193-05-2
Record name 5-bromo-3-formyl-1H-indole-2-carboxylic acid
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